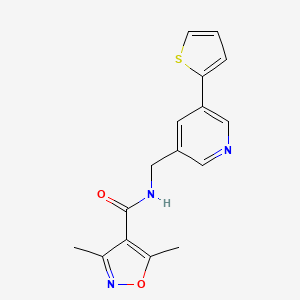

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea, also known as DTNB or Ellman's reagent, is a commonly used chemical compound in scientific research. It is a yellow powder that is soluble in water and organic solvents. Its primary use is in the measurement of sulfhydryl groups in proteins and enzymes.

Aplicaciones Científicas De Investigación

Organocatalysis in Asymmetric Conjugate Addition :

- Thiourea derivatives, similar to the compound , have been utilized as organocatalysts in asymmetric conjugate addition reactions. This includes the catalysis of reactions involving nitroethylene derivatives to produce compounds with potential pharmaceutical applications (Yu & Li, 2014).

Enzyme Assays and Thiol Quantification :

- Thiourea derivatives are used in enzyme assays, especially for thiol quantification in various enzymes such as acetyl- and butyrylcholinesterase. These derivatives provide an alternative to traditional chromogenic probes, enhancing the sensitivity and practicality in high-throughput screening for enzyme inhibitors (Maeda et al., 2005).

Study of Protein Reactions and S-Cyano Derivatives :

- In protein chemistry, compounds like 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea have been proposed for converting thiol groups in proteins into S-cyano derivatives. This research aids in understanding protein reactions and functionalities (Price, 1976).

Synthesis and Characterization for Medicinal Chemistry :

- Thiourea derivatives are synthesized and characterized for potential use in medicinal chemistry, including their role in the development of new drug molecules. This involves exploring their properties and interactions with various biological targets (Sternberg et al., 2013).

Application in Chemosensors :

- Thiourea-based chemosensors have been developed for the selective recognition of anions, demonstrating the utility of thiourea derivatives in analytical chemistry. These chemosensors show potential in various applications, including environmental monitoring and diagnostics (Misra, Shahid, & Dwivedi, 2009).

Investigation in Bioinorganic Chemistry :

- Studies have explored the use of thiourea derivatives in bioinorganic chemistry, particularly in understanding the redox reactions and interactions with metal ions. This research is crucial for the development of new catalysts and metal-mediated synthetic methods (Poole & Claiborne, 1989).

Carbonic Anhydrase Inhibition :

- New chiral thiourea derivatives have been tested as inhibitors of carbonic anhydrase, an enzyme important in physiological processes. Such studies are essential for developing new therapeutic agents (Korkmaz et al., 2015).

Propiedades

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBJRNLBMDPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)